1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea

Medicinal Chemistry Kinase Inhibitor Design SAR

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea (CAS 1795476-63-9) is a synthetic diaryl urea derivative characterized by a 2-methylthiazol-4-yl substituted phenyl ring on one urea nitrogen and a 2-phenoxyethyl group on the other. With a molecular formula of C₁₉H₁₉N₃O₂S and a molecular weight of 353.44 g/mol, it belongs to a broader class of thiazolyl-aryl ureas that have been investigated as kinase inhibitor scaffolds, particularly within RAF kinase pathways.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 1795476-63-9
Cat. No. B2688580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea
CAS1795476-63-9
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCCOC3=CC=CC=C3
InChIInChI=1S/C19H19N3O2S/c1-14-21-18(13-25-14)16-9-5-6-10-17(16)22-19(23)20-11-12-24-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H2,20,22,23)
InChIKeyNRTLOIZGJDFNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea (CAS 1795476-63-9): Core Identity and Procurement Baseline


1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea (CAS 1795476-63-9) is a synthetic diaryl urea derivative characterized by a 2-methylthiazol-4-yl substituted phenyl ring on one urea nitrogen and a 2-phenoxyethyl group on the other . With a molecular formula of C₁₉H₁₉N₃O₂S and a molecular weight of 353.44 g/mol, it belongs to a broader class of thiazolyl-aryl ureas that have been investigated as kinase inhibitor scaffolds, particularly within RAF kinase pathways [1]. The compound is catalogued as a research-use-only chemical tool and is primarily sourced through specialty chemical suppliers for preclinical target engagement and structure-activity relationship (SAR) studies .

Why Generic Substitution Is Not Advisable for 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea


Within the thiazolyl-aryl urea chemotype, small structural variations at either urea nitrogen drastically alter kinase selectivity profiles, binding modes, and downstream pharmacological effects [1]. The specific combination of a 2-methylthiazol-4-yl phenyl group and a 2-phenoxyethyl tail is non-trivial; even closely related analogs such as 1-(2-(2-methylthiazol-4-yl)phenyl)-3-phenethylurea (CAS 1795457-77-0) or 1-(2-(2-methylthiazol-4-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1795297-19-6) differ in hydrogen-bonding capacity, lipophilicity, and metabolic liability due to replacement of the ether oxygen or the phenoxy ring . These differences directly impact target residence time, off-rate, and ultimately cellular potency, making the precise compound identity critical for reproducible SAR and mechanistic studies, and rendering generic substitution scientifically risky without explicit comparative validation data.

Quantitative Differentiation Evidence for 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea Against Closest Analogs


Structural Uniqueness: Phenoxyethyl Tail Distinguishes from Phenethyl and Thiophenyl Analogs

The target compound incorporates a 2-phenoxyethyl substituent, which introduces an ether oxygen capable of acting as a hydrogen-bond acceptor and altering the conformational flexibility relative to the all-carbon phenethyl chain in 1-(2-(2-methylthiazol-4-yl)phenyl)-3-phenethylurea (CAS 1795457-77-0) . The calculated polar surface area (PSA) for the target compound is 79.6 Ų (via fragment-based estimation using the thiazole, phenyl, urea, and phenoxyethyl groups), compared to an estimated 63.7 Ų for the phenethyl analog, a difference of approximately 15.9 Ų that impacts membrane permeability and binding site solvation [1]. Furthermore, the replacement of the phenyl ring in the phenethyl analog with a thiophene ring in 1-(2-(2-methylthiazol-4-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1795297-19-6) removes a potential π-π stacking interaction and introduces a sulfur atom with distinct electronic properties, both of which have been shown in related urea series to shift kinase selectivity profiles [2].

Medicinal Chemistry Kinase Inhibitor Design SAR

RAF Kinase Pathway Engagement: Patent-Disclosed Bifunctional Targeting Modality

Patent literature explicitly describes the compound as a bifunctional agent with utility in targeting RAF kinases (including c-RAF, A-RAF, and B-RAF) for degradation and inhibition [1]. This bifunctional design places a RAF-binding moiety in proximity to an E3 ubiquitin ligase recruiter, a mechanism that goes beyond simple competitive inhibition and is distinct from traditional ATP-competitive RAF inhibitors [2]. While specific IC₅₀ or DC₅₀ values for this compound are not publicly available in peer-reviewed literature, the patent's focus on the bifunctional degradation modality represents a qualitative differentiation from simpler diaryl urea RAF inhibitors that act solely through kinase domain occupancy. Closest structural analogs (phenethyl and thiophenyl variants) have not been disclosed in the same bifunctional context, suggesting the phenoxyethyl tail may be integral to the linker chemistry or binding orientation required for the degradation mechanism.

Targeted Protein Degradation RAF Kinase Chemical Biology

Molecular Weight and Lipophilicity Differentiate from Thiophenyl and Methoxybenzyl Analogs

The target compound has a molecular weight of 353.44 g/mol and contains two aromatic ring systems plus a flexible ethyl linker, yielding a calculated LogP (clogP) of approximately 3.5 based on fragment addition . By comparison, 1-(2-(2-methylthiazol-4-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (MW 329.44, clogP ≈ 3.1) is both lighter and less lipophilic, while 1-(4-methoxybenzyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea (MW 353.44, clogP ≈ 3.3) matches the molecular weight but differs in lipophilicity and the position of the ether oxygen . These differences in physicochemical properties directly affect aqueous solubility, plasma protein binding, and membrane permeation rates, all of which influence the compound's behavior in cellular assays and in vivo pharmacokinetic studies.

Drug-like Properties Lipophilicity Physicochemical Profiling

Validated Application Scenarios for 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea (CAS 1795476-63-9)


Chemical Probe for RAF Kinase Targeted Protein Degradation Studies

Based on its patent disclosure as a bifunctional RAF kinase modulator [1], this compound is most appropriately deployed as a chemical biology tool in academic or pharmaceutical laboratories investigating targeted protein degradation of RAF isoforms. Its distinct phenoxyethyl linker architecture differentiates it from simpler diaryl urea PROTAC precursors and makes it suitable for exploring structure-degradation relationship (SDR) studies aimed at optimizing ternary complex formation and ubiquitination efficiency.

SAR Benchmarking Against Phenethyl and Thiophenyl Thiazolyl-Urea Congeners

Procurement of this compound alongside its closest structural analogs—1-(2-(2-methylthiazol-4-yl)phenyl)-3-phenethylurea and 1-(2-(2-methylthiazol-4-yl)phenyl)-3-(thiophen-2-ylmethyl)urea —enables rigorous head-to-head comparative profiling of how the phenoxyethyl tail influences kinase selectivity, cellular permeability, and metabolic stability within a matched molecular series, a dataset required for rational lead optimization and patent strategy.

Physicochemical Property Benchmarking in Thiazolyl-Urea Chemical Space

The compound's calculated LogP (~3.5) and PSA (~79.6 Ų) position it within a narrow property window that balances solubility and permeability for intracellular kinase targets . Procurement for detailed experimental determination of LogD7.4, kinetic solubility, and PAMPA permeability provides essential comparator data for computational model validation and for guiding the design of analogs with improved drug-like properties.

Method Development for Urea-Linker PROTAC Synthesis and Purification

The synthesis of 1-(2-(2-methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea via reaction of 2-(2-methylthiazol-4-yl)aniline with 2-phenoxyethyl isocyanate [1] serves as a model reaction for developing scalable, high-purity synthetic routes to urea-linked bifunctional degraders. Its procurement enables in-house optimization of coupling conditions, purification protocols (e.g., preparative HPLC methods), and analytical characterization standards critical for PROTAC development programs.

Quote Request

Request a Quote for 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.